2-(Thiazol-2-YL)ethanamine hydrochloride
Overview
Description
2-(Thiazol-2-YL)ethanamine hydrochloride is an organic compound with the molecular formula C5H8N2S·HCl. It is a colorless liquid with a strong ammonia-like odor, soluble in water and various organic solvents . This compound is widely used in the agricultural sector as an insecticide and fungicide due to its ability to disrupt the nervous systems of insects and microorganisms .
Preparation Methods
There are two primary methods for synthesizing 2-(Thiazol-2-YL)ethanamine hydrochloride :
Reaction of N-propylamine with 1,3-dichloro-2-thiazole acetate: This method involves the reaction of N-propylamine with 1,3-dichloro-2-thiazole acetate under controlled conditions.
Reaction of 2-thiazolyl ethanone with chloroacetaldehyde: This method involves the reaction of 2-thiazolyl ethanone with chloroacetaldehyde in an alkaline environment.
Chemical Reactions Analysis
2-(Thiazol-2-YL)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the C-2 position of the thiazole ring.
Scientific Research Applications
2-(Thiazol-2-YL)ethanamine hydrochloride has diverse applications in scientific research :
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is investigated for its potential antimicrobial, antifungal, and antiviral properties.
Industry: It is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(Thiazol-2-YL)ethanamine hydrochloride involves its interaction with the nervous systems of insects and microorganisms . The thiazole ring structure allows it to bind to specific receptors, disrupting normal physiological processes and leading to the death of the target organisms. The compound’s aromaticity and reactive positions facilitate these interactions .
Comparison with Similar Compounds
2-(Thiazol-2-YL)ethanamine hydrochloride can be compared with other thiazole derivatives such as :
- 2-ethylthiazol-2-yl-ethan-1-amine hydrochloride
- 2-(Thiazol-5-yl)ethanamine dihydrochloride
These compounds share similar structural features but differ in their specific functional groups and biological activities. The unique combination of the thiazole ring and ethanamine moiety in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)ethanamine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S.ClH/c6-2-1-5-7-3-4-8-5;/h3-4H,1-2,6H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVAWIXRBQVQLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CCN.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657476 | |
Record name | 2-(1,3-Thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56933-57-4 | |
Record name | 2-(1,3-Thiazol-2-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40657476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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